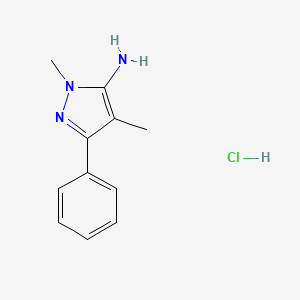

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride

CAS No.: 138950-42-2

Cat. No.: VC2554580

Molecular Formula: C11H14ClN3

Molecular Weight: 223.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 138950-42-2 |

|---|---|

| Molecular Formula | C11H14ClN3 |

| Molecular Weight | 223.7 g/mol |

| IUPAC Name | 2,4-dimethyl-5-phenylpyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H13N3.ClH/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H |

| Standard InChI Key | NVZKKJSQSHPTKI-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1C2=CC=CC=C2)C)N.Cl |

| Canonical SMILES | CC1=C(N(N=C1C2=CC=CC=C2)C)N.Cl |

Introduction

Chemical Structure and Properties

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride (CAS No. 138950-42-2) is characterized by a pyrazole ring substituted with dimethyl and phenyl groups, along with an amino functional group. The hydrochloride salt formation significantly impacts its physicochemical properties and potential applications in various research fields.

Physical and Chemical Properties

The compound exhibits distinct physicochemical properties that influence its behavior in different environments and applications. Table 1 summarizes the key physical and chemical properties of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride.

| Property | Value |

|---|---|

| CAS No. | 138950-42-2 |

| Molecular Formula | C11H14ClN3 |

| Molecular Weight | 223.7 g/mol |

| IUPAC Name | 2,4-dimethyl-5-phenylpyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H13N3.ClH/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H |

| Standard InChIKey | NVZKKJSQSHPTKI-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1C2=CC=CC=C2)C)N.Cl |

The free base form of this compound (1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine) has a molecular weight of 187.24 g/mol and formula C11H13N3, with the hydrochloride salt adding approximately 36.46 g/mol to the molecular weight .

Structural Characteristics

The structural architecture of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride features a 5-membered pyrazole heterocyclic ring with specific substitution patterns. The compound contains:

-

A pyrazole core ring system

-

Methyl substituents at positions 1 and 4

-

A phenyl group at position 3

-

An amino group at position 5

-

A hydrochloride counter-ion that forms an ionic bond with the basic nitrogen

This specific arrangement of functional groups contributes to the compound's reactivity profile and biological activity potential. The presence of both hydrophobic regions (methyl and phenyl groups) and hydrophilic moieties (amino group) creates an amphipathic character that may be advantageous for biological interactions.

Synthesis Methods

The synthesis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride typically involves a multi-step process that utilizes various organic chemistry methodologies. While specific synthetic routes may vary, several approaches have been documented in the literature.

General Synthetic Approaches

The synthesis of 5-aminopyrazole derivatives, including 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride, commonly employs reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles, or their derivatives with appropriate hydrazines . These condensation reactions often utilize solvents such as ethanol or methanol, and may employ catalysts like sodium acetate to enhance reaction efficiency.

The general synthetic pathway typically involves:

-

Formation of the pyrazole ring through cyclization reactions

-

Introduction of specific substituents at the desired positions

-

Conversion to the hydrochloride salt for improved stability and solubility

Synthetic methods for 5-aminopyrazoles have been extensively investigated over many decades, with various approaches being developed to optimize yield and purity .

Biological Activities and Applications

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride belongs to the broader class of 5-aminopyrazoles, which have demonstrated diverse biological activities. This compound and its structural analogs have attracted significant attention in pharmaceutical research due to their potential therapeutic applications.

Research Applications

Beyond its potential therapeutic applications, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride serves as an important building block in the synthesis of more complex molecules with diverse applications in medicinal chemistry and pharmaceutical research. The compound's unique structural features make it a valuable intermediate in the development of novel bioactive compounds with tailored properties.

Research Findings and Future Directions

Research on 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride continues to evolve, with several key areas of focus for future investigations.

Current Research Status

Current research on 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride and related 5-aminopyrazole derivatives focuses on understanding their interactions with biological targets. Studies have investigated their potential mechanisms of action, including interactions with:

The compound's interaction with these biological targets suggests its potential utility in developing therapeutic agents for various conditions, although specific mechanisms remain to be fully elucidated.

Future Research Directions

Future research directions for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride may include:

-

Mechanistic studies to elucidate the exact mechanisms by which this compound exerts its biological effects

-

Structure-activity relationship studies to optimize its properties for specific applications

-

Development of more efficient synthetic routes

-

Exploration of novel applications in medicinal chemistry and materials science

These research directions aim to expand our understanding of this compound's potential applications and improve its utility in various fields, particularly in pharmaceutical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume